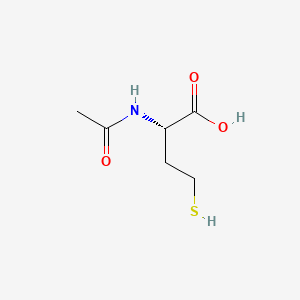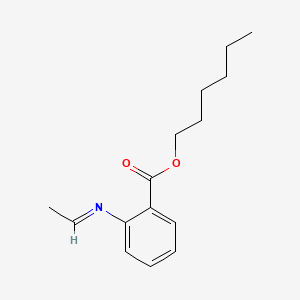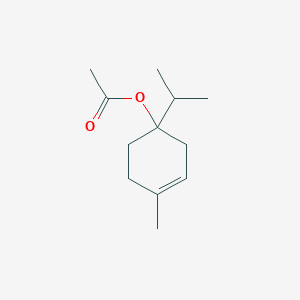
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-methylcyclohex-3-en-1-yl acetate is a p-menthane monoterpenoid.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, acetate is a natural product found in Caesulia axillaris, Chamaecyparis lawsoniana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Transformations and Syntheses
Acid-Catalyzed Rearrangements
The compound undergoes acid-catalyzed rearrangements, forming different chemical structures under specific conditions. This can be useful in synthesizing new chemical entities or intermediates for further reactions (Vittorelli et al., 1975).
Synthesis from Limonene
It can be synthesized from limonene, showcasing its potential in deriving complex chemicals from simpler, naturally occurring compounds. This synthesis highlights the versatility of this compound in chemical manufacturing (Dai Ying, 2009).
Role in Oxidation Reactions
The compound is involved in oxidation reactions, which are fundamental in organic chemistry for the formation of new bonds and molecules (Doyle et al., 1984).
Enzymatic Hydrolysis and Chiral Syntheses
Enzymatic hydrolysis of related compounds yields chiral alcohols, indicating potential applications in asymmetric synthesis and chiral drug development (Mori & Puapoomchareon, 1991).
Cyclopropanation of Alkenes
The compound's derivatives are used in the asymmetric cyclopropanation of alkenes, a critical reaction in organic synthesis and pharmaceutical chemistry (Østergaard et al., 2001).
Propiedades
Número CAS |
4821-04-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)12(14-11(4)13)7-5-10(3)6-8-12/h5,9H,6-8H2,1-4H3 |
Clave InChI |
BFCBRSFYYLSTAA-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(C)C)OC(=O)C |
SMILES canónico |
CC1=CCC(CC1)(C(C)C)OC(=O)C |
Otros números CAS |
4821-04-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



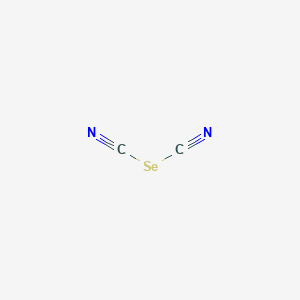
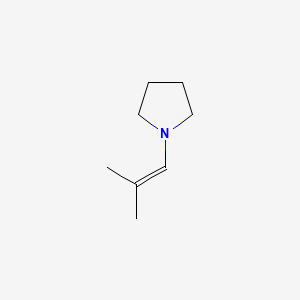
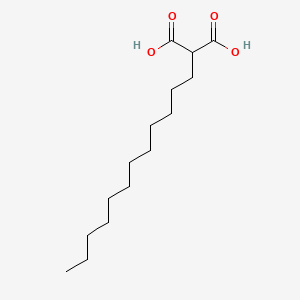
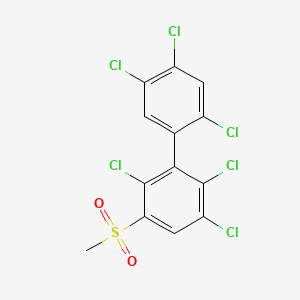
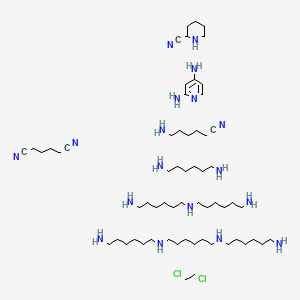
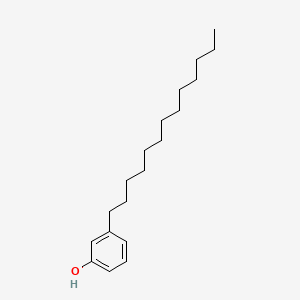
![4-[(6-Chloro-2-benzothiazolyl)oxy]phenol](/img/structure/B1620121.png)
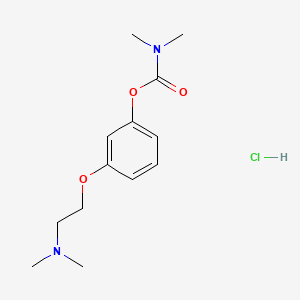
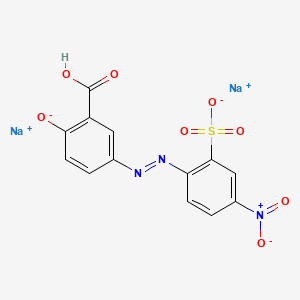
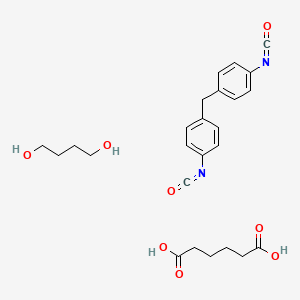
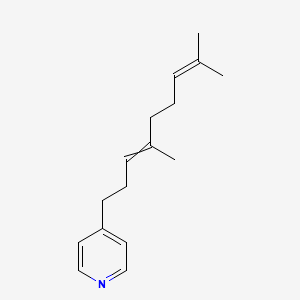
![7-Benzothiazolesulfonic acid, 2-[4-[2-[6-[[[[4-(acetylamino)phenyl]amino]carbonyl]amino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:3)](/img/structure/B1620128.png)
